1,3-Diphenylprop-2-en-1-yl ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenylprop-2-en-1-yl ethyl carbonate is an organic compound with the molecular formula C₁₈H₁₈O₃. It is a derivative of chalcone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of two phenyl groups attached to a propenyl chain, which is further linked to an ethyl carbonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenylprop-2-en-1-yl ethyl carbonate can be synthesized through a multi-step process. The initial step involves the preparation of 1,3-diphenylprop-2-en-1-one (chalcone) via the Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone in the presence of a base such as sodium hydroxide . The resulting chalcone is then reacted with ethyl chloroformate in the presence of a base like pyridine to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same basic principles as the laboratory methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenylprop-2-en-1-yl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Epoxides and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Diphenylprop-2-en-1-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Employed in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 1,3-Diphenylprop-2-en-1-yl ethyl carbonate involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system allows it to participate in Michael addition reactions, forming covalent bonds with nucleophiles such as thiols and amines. This reactivity underlies its biological activities, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylprop-2-en-1-one (chalcone): The parent compound, known for its wide range of biological activities.
Ethyl cinnamate: Another ester derivative with similar structural features but different reactivity and applications.
Benzylideneacetophenone: A closely related compound with similar chemical properties.
Uniqueness
1,3-Diphenylprop-2-en-1-yl ethyl carbonate is unique due to its combination of the chalcone framework with an ethyl carbonate group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
CAS No. |
121440-71-9 |
---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
1,3-diphenylprop-2-enyl ethyl carbonate |
InChI |
InChI=1S/C18H18O3/c1-2-20-18(19)21-17(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-14,17H,2H2,1H3 |
InChI Key |
AIYDSHYGTGZCIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.